

# Application Note: Preclinical Pharmacokinetic Profiling of BIO-106

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## Compound of Interest

Compound Name: Antitumor agent-106

Cat. No.: B12384013

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## Abstract

This document outlines the preclinical pharmacokinetic (PK) properties of BIO-106, a novel investigational compound. The described studies were designed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of BIO-106 in rodent models.

Understanding these parameters is critical for the translation of preclinical efficacy and safety data to clinical trial design.[1][2] The following protocols and data provide a comprehensive overview of the methodologies employed and the key pharmacokinetic findings for BIO-106.

## Introduction

The primary goal of preclinical pharmacokinetic studies is to understand how a potential drug candidate is handled by a living organism.[1] This involves detailed investigation of its ADME properties to ensure that the compound can reach its intended target in sufficient concentrations to elicit a therapeutic effect, while minimizing potential toxicity.[1][2] The data generated from these studies are instrumental in guiding dose selection for subsequent efficacy and toxicology studies. This application note provides an overview of the in-life and bioanalytical procedures used to characterize the pharmacokinetic profile of BIO-106 in preclinical species.

## Pharmacokinetic Data Summary

The pharmacokinetic parameters of BIO-106 were evaluated in male Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. The key findings are summarized in the

tables below.

**Table 1: Intravenous Pharmacokinetic Parameters of BIO-106 in Rats**

Parameter	Unit	Value (Mean $\pm$ SD, n=3)
Dose	mg/kg	2
C <sub>0</sub>	ng/mL	1580 $\pm$ 210
AUC <sub>0-t</sub>	ng·h/mL	3250 $\pm$ 450
AUC <sub>0-inf</sub>	ng·h/mL	3310 $\pm$ 465
CL	mL/h/kg	604 $\pm$ 85
Vdss	L/kg	1.8 $\pm$ 0.3
t <sub>1/2</sub>	h	2.1 $\pm$ 0.4

C<sub>0</sub>: Initial plasma concentration; AUC<sub>0-t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC<sub>0-inf</sub>: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t<sub>1/2</sub>: Half-life.

**Table 2: Oral Pharmacokinetic Parameters of BIO-106 in Rats**

Parameter	Unit	Value (Mean $\pm$ SD, n=3)
Dose	mg/kg	10
C <sub>max</sub>	ng/mL	850 $\pm$ 150
T <sub>max</sub>	h	1.5 $\pm$ 0.5
AUC <sub>0-t</sub>	ng·h/mL	4120 $\pm$ 620
AUC <sub>0-inf</sub>	ng·h/mL	4200 $\pm$ 640
t <sub>1/2</sub>	h	2.3 $\pm$ 0.5
F (%)	%	25.2

C<sub>max</sub>: Maximum plasma concentration; T<sub>max</sub>: Time to reach maximum plasma concentration; AUC<sub>0-t</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC<sub>0-inf</sub>: Area under the plasma concentration-time curve from time zero to infinity; t<sub>1/2</sub>: Half-life; F (%): Oral bioavailability.

## Experimental Protocols

### Animal Husbandry and Dosing

- Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
- Housing: Animals were housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water were provided ad libitum.
- Acclimation: Animals were acclimated for at least 7 days prior to the study.
- Formulation: For IV administration, BIO-106 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For PO administration, BIO-106 was suspended in 0.5% methylcellulose in water.
- Dosing:
  - Intravenous: A single 2 mg/kg dose was administered via the tail vein.
  - Oral: A single 10 mg/kg dose was administered by oral gavage.

## Sample Collection

- **Blood Sampling:** Serial blood samples (approximately 0.2 mL) were collected from the jugular vein at the following time points:
  - IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  - PO: 0.25, 0.5, 1, 1.5, 2, 4, 8, and 24 hours post-dose.
- **Sample Processing:** Blood samples were collected into tubes containing K<sub>2</sub>EDTA as an anticoagulant. Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

## Bioanalytical Method

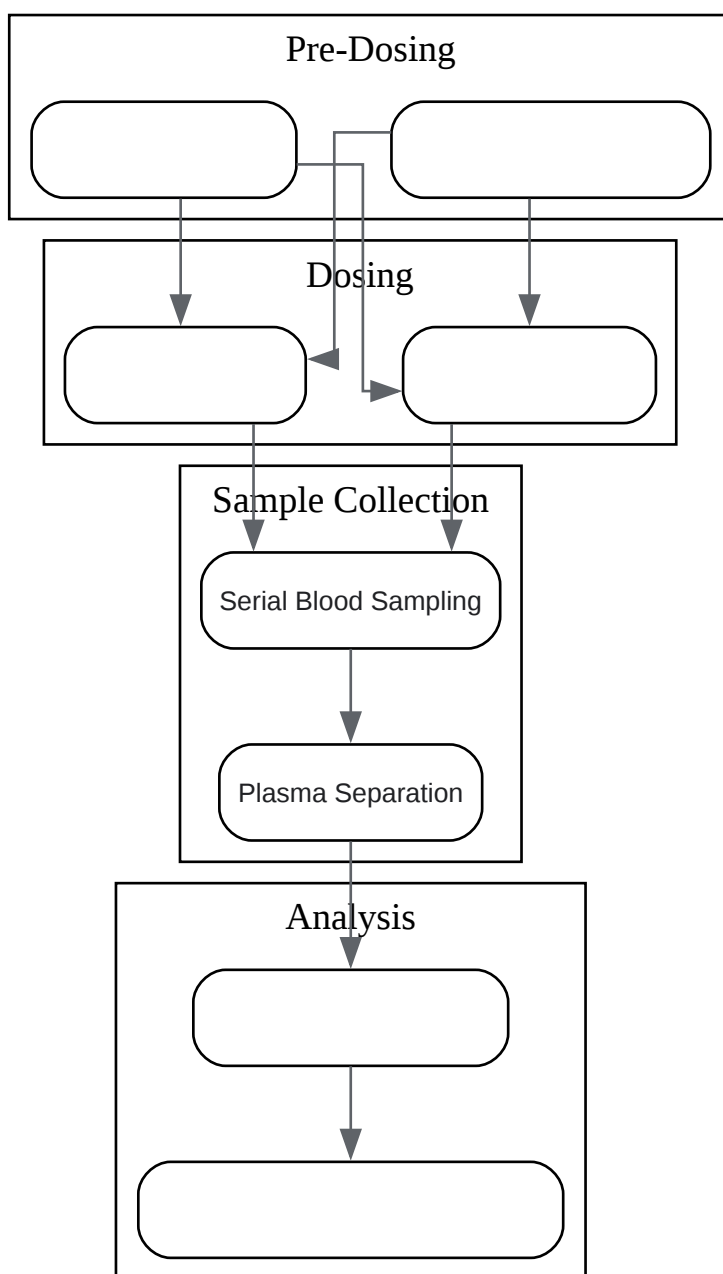
- **Method:** Plasma concentrations of BIO-106 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Sample Preparation:** Plasma samples (50 µL) were subjected to protein precipitation with acetonitrile containing an internal standard.
- **Chromatography:** Separation was achieved on a C18 reverse-phase column with a gradient elution.
- **Mass Spectrometry:** Detection was performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
- **Calibration:** A calibration curve was prepared in blank plasma with a concentration range of 1 to 2000 ng/mL.

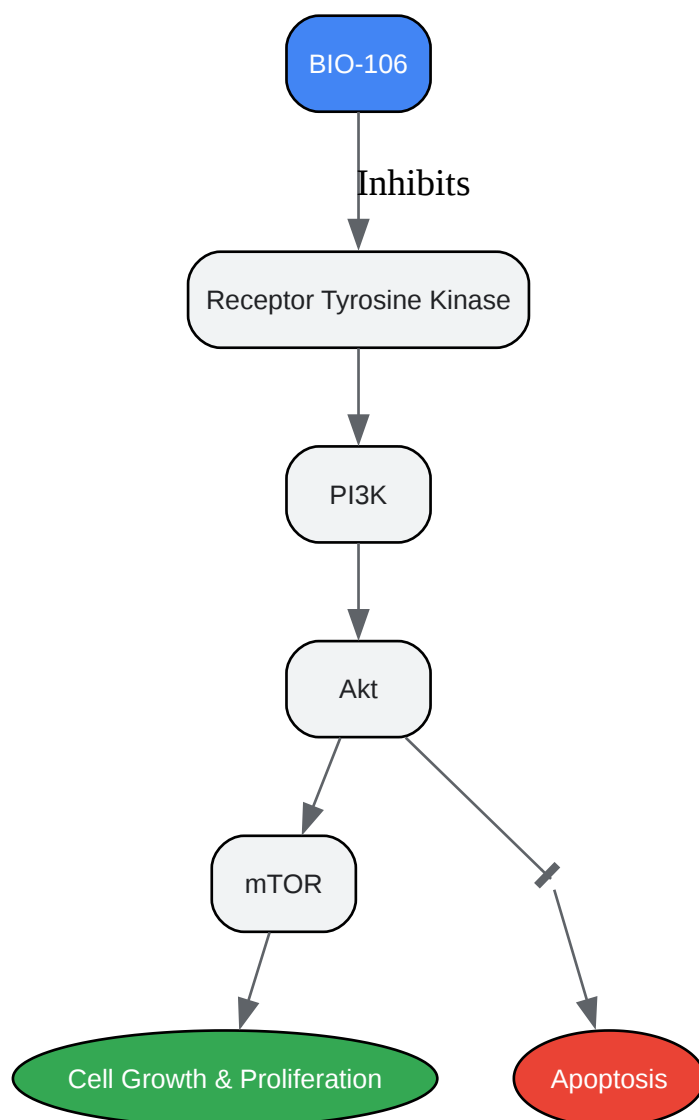
## Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

## Visualizations

### Experimental Workflow for Preclinical PK Study





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## References

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